Mopivabil

Description

Overview of the Renin-Angiotensin System and its Modulators in Drug Discovery

The RAS is initiated by the enzyme renin, which cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin I is then converted to the biologically active peptide angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE) nih.govnih.gov. Ang II is a potent vasoconstrictor and mediates a range of effects through binding to specific receptors, primarily the Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R) frontiersin.org.

Modulating the RAS has been a highly successful strategy in the development of therapeutic agents for hypertension and other cardiovascular conditions. This includes the development of ACE inhibitors, which block the formation of Ang II, and Angiotensin II Receptor Antagonists (ARBs), which block the binding of Ang II to its receptors nih.gov. The historical understanding of the RAS, from the discovery of renin in 1898 to the identification of angiotensin and its role in hypertension, has paved the way for these drug classes nih.gov.

Angiotensin II Receptor Antagonists (ARBs) as Research Probes and Lead Compounds

Angiotensin II Receptor Antagonists (ARBs), also known as sartans, are a class of compounds that competitively inhibit the binding of Ang II to the AT1 receptor researchgate.netahajournals.org. By blocking the effects mediated through the AT1R, ARBs can counteract vasoconstriction, reduce aldosterone (B195564) secretion, and inhibit smooth muscle cell proliferation, among other effects frontiersin.org.

Beyond their clinical applications, ARBs serve as valuable research probes and lead compounds in academic investigations. They are utilized to dissect the specific roles of AT1 receptors in various physiological and pathological processes ahajournals.orgahajournals.org. The development of non-peptide ARBs, such as Losartan (DuP 753), marked a significant advancement, offering improved pharmacological properties for both therapeutic use and research ahajournals.orgmdpi.com. Studies involving ARBs help researchers understand the intricate signaling pathways activated by Ang II and the consequences of AT1 receptor blockade in different tissues and organ systems frontiersin.orgresearchgate.net. They also serve as scaffolds for the rational design and synthesis of novel compounds with potentially improved selectivity, potency, or different receptor subtype profiles researchgate.net.

Mopivabil: A Specific Angiotensin II Receptor Antagonist for Academic Investigation

This compound is identified as an antagonist of the angiotensin II receptor medchemexpress.commedchemexpress.com. Specifically, it is referred to as Azilsartan this compound, a potent antagonist of the angiotensin II receptor (AT1) dcchemicals.comtargetmol.com. This classification indicates that this compound interferes with the binding of Ang II to its receptor, thereby inhibiting the downstream effects typically mediated by Ang II.

In the context of academic investigation, this compound serves as a tool for researchers studying the RAS and the specific functions of angiotensin II receptors. Its characterization as an antagonist allows for its use in in vitro and in vivo studies to probe the involvement of AT1 receptors in various biological processes. Research findings related to this compound's activity would typically involve data demonstrating its binding affinity to the AT1 receptor and its ability to functionally block Ang II-induced responses in experimental models. While specific detailed research findings solely focused on this compound in the provided search results are limited beyond its classification as an antagonist, its availability and categorization suggest its utility in pharmacological research aimed at understanding angiotensin receptor biology and the potential of AT1 receptor blockade.

Structure

2D Structure

3D Structure

Properties

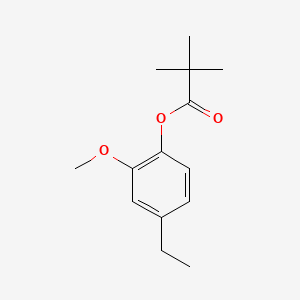

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(4-ethyl-2-methoxyphenyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C14H20O3/c1-6-10-7-8-11(12(9-10)16-5)17-13(15)14(2,3)4/h7-9H,6H2,1-5H3 |

InChI Key |

ZITQYHHKBYAVSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mopivabil

Strategies for Mopivabil Synthesis

The synthesis of this compound (Azilsartan this compound) involves the construction of its complex molecular structure, which includes a benzimidazole (B57391) core, a biphenyl (B1667301) moiety, and an oxadiazole ring, along with ester linkages nih.gov. While detailed step-by-step synthetic routes are not extensively described in the provided information, the compound's availability through chemical vendors suggests established synthetic procedures exist.

Custom Synthesis Approaches for Research-Scale Production

For research purposes, this compound is available through custom synthesis services. This approach is particularly relevant for obtaining specific quantities or potentially labeled versions of the compound required for laboratory investigations. The process of custom synthesis can involve lead times that vary depending on the technical complexity of the molecule. The availability of custom synthesis indicates that specialized chemical expertise and methodologies are employed for its preparation on a research scale.

Exploration of Precursor Compounds and Reaction Pathways

Understanding the synthesis of this compound involves the identification of its precursor compounds and the reaction pathways leading to its formation. As a prodrug of Azilsartan, the relationship between this compound and Azilsartan is central to these pathways. Azilsartan this compound is designed to be hydrolyzed to the active Azilsartan form. This suggests that Azilsartan itself or a closely related derivative serves as a key intermediate or precursor in the synthesis of this compound. The structural differences between Azilsartan and Azilsartan this compound lie in the ester group, indicating that an esterification reaction involving Azilsartan's carboxylic acid or a related hydroxyl group and a pivalic acid derivative is a crucial step in the synthesis of the prodrug nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

This compound functions as an angiotensin II receptor antagonist, with its activity attributed to its conversion to Azilsartan nih.govnih.gov. SAR studies typically explore how modifications to a compound's chemical structure affect its biological activity. While specific SAR studies focused directly on a wide range of this compound analogs are not detailed in the provided snippets, the classification of this compound and its active form, Azilsartan, within the class of angiotensin II receptor antagonists highlights the importance of their structural features for this activity nih.govnih.gov. The presence of the benzimidazole, biphenyl, and oxadiazole moieties in the Azilsartan structure is fundamental to its interaction with angiotensin II receptors nih.gov. Analogs would likely involve modifications to these core structures or the appended groups to investigate changes in receptor binding affinity, efficacy, and pharmacokinetic properties. The existence of related angiotensin II receptor antagonists like Losartan, Valsartan, and others underscores the broader field of SAR within this therapeutic class nih.gov.

Elucidation of Mopivabil S Molecular Mechanism of Action

Receptor Binding Kinetics and Thermodynamics of Mopivabil

The interaction between a ligand like this compound and its receptor, the AT1 receptor, can be characterized by its binding kinetics and thermodynamics. Receptor-ligand binding kinetics involves parameters such as the association rate constant (kon) and the dissociation rate constant (koff). These rates determine how quickly a ligand binds to and dissociates from its receptor, respectively. The ratio of these constants defines the equilibrium dissociation constant (Kd = koff / kon), which is a measure of binding affinity. A smaller Kd value indicates a higher binding affinity. The duration for which a ligand remains bound to its receptor, known as the residence time (1/koff), is also a critical kinetic parameter influencing the duration of the pharmacological effect.

Thermodynamics of receptor-ligand binding provides insight into the forces driving the interaction, typically described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The free energy change (ΔG) is related to the binding affinity (Kd) by the equation ΔG = -RT ln(1/Kd), where R is the gas constant and T is the temperature. Enthalpy changes reflect the formation of new bonds (e.g., hydrogen bonds, van der Waals interactions), while entropy changes relate to alterations in the system's disorder, including conformational changes of the receptor and ligand and solvent effects.

While general principles of receptor binding kinetics and thermodynamics are well-established and crucial for understanding how antagonists like this compound interact with their targets, specific quantitative data regarding the kon, koff, Kd, or thermodynamic parameters (ΔG, ΔH, ΔS) for this compound binding to the AT1 receptor were not available in the reviewed literature.

Specificity and Selectivity towards Angiotensin II Type 1 (AT1) Receptors

This compound is described as a selective antagonist of the angiotensin II receptor. The angiotensin II receptor system primarily involves two main subtypes, AT1 and AT2 receptors, both of which bind the peptide angiotensin II. The AT1 receptor is the primary mediator of the major cardiovascular effects of angiotensin II. This compound's reported potency and selectivity for the AT1 receptor indicate that it preferentially binds to and blocks the activity of this specific receptor subtype over others, such as the AT2 receptor. This selectivity is crucial for its mechanism of action, focusing its inhibitory effect on the AT1 receptor-mediated pathways.

Intracellular Signaling Pathway Modulation by this compound

As an antagonist of the AT1 receptor, this compound modulates the intracellular signaling pathways that are normally activated by the binding of the endogenous ligand, angiotensin II, to the AT1 receptor. The AT1 receptor belongs to the superfamily of G protein-coupled receptors (GPCRs). Upon activation by angiotensin II, the AT1 receptor primarily couples to Gq/11 proteins, initiating a cascade of intracellular events. This can lead to the activation of enzymes like phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events contribute to various cellular responses. AT1 receptors also recruit beta-arrestins and can stimulate G protein-independent signaling.

By binding to the AT1 receptor, this compound prevents or reduces the binding of angiotensin II, thereby inhibiting the conformational changes in the receptor that are necessary for G protein activation and the subsequent initiation of these downstream signaling cascades. This effectively blocks the signals that would normally be transmitted through the AT1 receptor.

G Protein-Coupled Receptor (GPCR) Signaling Axis Perturbation

The AT1 receptor functions within the broader GPCR signaling axis. GPCRs are key transducers of extracellular signals into intracellular responses, typically involving the activation of heterotrimeric G proteins (Gα, Gβ, Gγ). Upon ligand binding, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. Both the activated Gα-GTP and Gβγ subunits can then interact with various downstream effector molecules, propagating the signal.

This compound, as an AT1 receptor antagonist, perturbs this signaling axis by competing with angiotensin II for the AT1 binding site. By occupying the receptor without causing the conformational changes required for G protein activation, this compound effectively uncouples the receptor from its downstream signaling partners. This prevents the activation of Gq/11 proteins and the subsequent signaling events mediated by this pathway. Furthermore, by blocking the orthosteric binding site, this compound can also influence beta-arrestin recruitment and G protein-independent signaling pathways linked to the AT1 receptor. The result is a disruption of the normal AT1 receptor-mediated signaling cascade, thereby mitigating the physiological effects typically induced by angiotensin II.

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques are employed to characterize the molecular interactions between ligands and their target receptors, providing quantitative data on binding affinity, kinetics, and the thermodynamics of complex formation. Common methods include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various fluorescence-based techniques. SPR can measure binding kinetics (kon and koff) by monitoring the association and dissociation of a ligand to an immobilized receptor in real-time. ITC directly measures the heat changes associated with binding, allowing for the determination of thermodynamic parameters (ΔH, ΔS, and consequently ΔG and Kd) in solution. Fluorescence techniques, such as fluorescence resonance energy transfer (FRET), can also be used to study binding events and conformational changes.

These biophysical approaches provide valuable insights into the nature and strength of the molecular forces driving the interaction between a ligand and its target. However, specific studies detailing the biophysical characterization of this compound's interaction with the AT1 receptor using these techniques were not found in the available literature.

Advanced Computational Modeling of this compound-Receptor Complexes

Computational modeling plays a significant role in understanding receptor-ligand interactions at the atomic level and can complement experimental studies. Techniques such as molecular docking and molecular dynamics simulations are widely used to predict binding modes, estimate binding affinities, and explore the dynamic behavior of receptor-ligand complexes. For GPCRs like the AT1 receptor, computational models can help visualize how a ligand interacts with the binding site, identify key residues involved in the interaction, and provide insights into the conformational changes that occur upon binding.

Computational modeling can also be used to predict the binding free energy, which is directly related to the binding affinity, and to understand the thermodynamic contributions to binding. These approaches can be particularly useful in the absence of detailed experimental biophysical data or for exploring the interactions of modified ligands. While computational modeling is a powerful tool in receptor research, specific studies reporting advanced computational modeling or molecular dynamics simulations specifically focused on this compound binding to the AT1 receptor were not identified in the reviewed literature.

Analytical Techniques for Mopivabil Characterization in Research Settings

Advanced Chromatographic and Spectrometric Approaches

Advanced chromatographic and spectrometric approaches are widely used for the analysis of chemical compounds, providing detailed information about their composition and structure nih.gov. While these techniques are fundamental in chemical analysis, their specific application to Mopivabil was not detailed in the search results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique commonly employed for the detection and quantification of analytes in complex matrices due to its high sensitivity and specificity creative-proteomics.comchromatographyonline.comrsc.org. LC separates compounds in a sample, and MS/MS provides detailed structural information through fragmentation and mass analysis creative-proteomics.comtechnologynetworks.com. Quantitative analysis using LC-MS/MS often relies on techniques like Multiple Reaction Monitoring (MRM) creative-proteomics.comchromatographyonline.com. Despite the general importance of LC-MS/MS in quantitative analysis, specific methods or data for the detection and quantification of this compound using this technique were not found in the search results.

Spectroscopic Methods for Structural Analysis

Spectroscopic methods are essential tools for determining the structure of chemical compounds pcc.eustudypug.commdpi.comamericanpharmaceuticalreview.com. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about atomic connectivity, functional groups, and molecular mass pcc.eustudypug.commdpi.com. X-ray crystallography can provide detailed 3D structural information for crystalline samples pcc.eustudypug.com. While these methods are standard for structural elucidation in research, their specific application to determine the structure of this compound was not described in the retrieved information.

Method Development and Validation for this compound Analysis

The development and validation of analytical methods are critical steps to ensure that a procedure is suitable for its intended purpose, providing accurate and reliable results ijpsjournal.commodilaboratory.co.inuspnf.com. Method validation typically involves evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and range ijpsjournal.commodilaboratory.co.injyoungpharm.org. Guidelines from organizations like the International Conference on Harmonisation (ICH) provide standards for method validation ijpsjournal.comjyoungpharm.org. Although the principles of method development and validation are well-established in analytical chemistry, specific details regarding the development and validation of analytical methods for this compound were not found in the search results.

Sample Preparation Strategies for this compound in Complex Matrices

Analyzing compounds in complex matrices, such as biological fluids or environmental samples, often requires effective sample preparation strategies to isolate the analyte of interest and reduce matrix interference chromatographyonline.comanses.frphmethods.netsepscience.com. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which help in selectively extracting target compounds phmethods.net. Addressing matrix effects is crucial for accurate quantification chromatographyonline.comsepscience.comnih.gov. Despite the importance of sample preparation in the analysis of compounds in complex matrices, specific strategies tailored for this compound in various matrices were not detailed in the available search results.

Compound Names and PubChem CIDs

Pre Clinical Research Applications and Biological Activities of Mopivabil

In Vitro Pharmacological Profiling of Mopivabil

In vitro studies are crucial for understanding the fundamental interactions of this compound with its biological targets. Research indicates that this compound acts as an antagonist of the angiotensin II receptor medchemexpress.eumedchemexpress.commedchemexpress.comchemsrc.comapexbt.comglpbio.commedchemexpress.com.

Cell-Based Assays for Receptor Antagonism

Cell-based assays are employed to evaluate the antagonistic activity of this compound against angiotensin II receptors. These assays typically involve exposing cells expressing angiotensin II receptors to angiotensin II in the presence and absence of this compound to measure its ability to block the binding or downstream signaling effects of angiotensin II. This compound has been identified as a potent antagonist of the angiotensin II receptor medchemexpress.eumedchemexpress.commedchemexpress.comchemsrc.comapexbt.comglpbio.commedchemexpress.com. Specifically, Azilsartan this compound is described as a potent, selective angiotensin II receptor (AT2R) antagonist probechem.com.

Functional Assays in Cellular Systems

Functional assays in cellular systems assess the biological consequences of this compound's receptor antagonism. These can include measuring changes in intracellular calcium levels, cell proliferation, or other signaling pathway activation mediated by angiotensin II. While specific detailed findings for this compound in these assays are not extensively detailed in the provided snippets, its classification as an angiotensin II receptor antagonist implies its ability to modulate cellular responses triggered by angiotensin II binding. Angiotensin II itself plays a central role in regulating blood pressure and mediates its effects through GPCRs, specifically AT1R and AT2R medchemexpress.com. Antagonists like this compound interfere with these interactions medchemexpress.com.

Investigational Studies of this compound in Disease Models (Pre-clinical Focus)

Pre-clinical studies using animal models of disease are conducted to investigate the potential therapeutic effects and mechanisms of action of this compound in a living system. Research suggests the potential of Azilsartan this compound for investigation in models of hypertension, chronic heart failure, and diabetic nephropathy probechem.comglpbio.comchemsrc.comglpbio.com.

Cardiovascular Research: Mechanisms of Hypertension and Heart Failure

In cardiovascular research, this compound's role as an angiotensin II receptor antagonist is particularly relevant to conditions like hypertension and heart failure. Angiotensin II is a key component of the renin-angiotensin system, which plays a significant role in regulating blood pressure and cardiovascular function. By blocking angiotensin II receptors, this compound may counteract the vasoconstrictive and remodeling effects of angiotensin II. Azilsartan mepixetil (B12412731), which has Azilsartan as its active moiety (as does Azilsartan this compound), has shown potential in research for hypertension and chronic heart failure and achieves ideal protective effect for heart functions in studies extracted from a patent chemsrc.com. Azilsartan this compound itself is noted for its potential in hypertension and chronic heart failure research probechem.com.

Renal Research: Pathophysiology of Diabetic Nephropathy

Angiotensin II also contributes to the development and progression of diabetic nephropathy, a serious kidney complication of diabetes. Its effects on renal hemodynamics and fibrosis play a role in kidney damage. As an angiotensin II receptor antagonist, this compound is being investigated for its potential to mitigate these effects in pre-clinical models of diabetic nephropathy. Studies extracted from a patent highlight the potential of Azilsartan mepixetil for research in diabetic nephropathy and its ability to achieve ideal protective effect for kidney functions chemsrc.com. Azilsartan this compound is also noted for its potential in diabetic nephropathy research probechem.com.

Metabolic Pathway Investigations Influenced by this compound

While the primary focus of this compound appears to be on the renin-angiotensin system, investigations into its influence on metabolic pathways may also be relevant, particularly in the context of conditions like diabetic nephropathy which involve metabolic dysregulation. The provided information broadly links Azilsartan this compound to research areas including cardiovascular disease and signaling pathways medchemexpress.com, and mentions metabolic disease in relation to Benazepril, another compound affecting the renin-angiotensin system medchemexpress.com. However, specific detailed findings on how this compound directly influences particular metabolic pathways are not explicitly detailed in the provided search results.

Future Directions and Emerging Research Avenues for Mopivabil

Identification of Novel Molecular Targets for Mopivabil and its Derivatives

While this compound's primary mechanism of action involves the angiotensin receptor, future research will focus on identifying novel molecular targets for both the parent compound and its derivatives. This exploration is crucial for understanding the full spectrum of its pharmacological effects and for potentially uncovering new therapeutic indications.

Key research efforts in this area will include:

Proteome-wide screening: Advanced proteomic techniques, such as chemical proteomics and activity-based protein profiling, can be employed to identify direct binding partners of this compound within the cell. This could reveal previously unknown off-target effects or novel signaling pathways modulated by the compound.

Chemogenomic approaches: By screening this compound against a library of genetically diverse cell lines, researchers can identify genes that confer sensitivity or resistance to the compound. This can provide valuable clues about its mechanism of action and potential new targets.

Exploration of biased agonism: Research has shown that angiotensin receptor blockers can exhibit biased agonism, selectively activating certain downstream signaling pathways while blocking others. mdpi.com Future studies will aim to characterize the specific signaling bias of this compound and its derivatives, which could lead to the development of pathway-specific modulators with improved therapeutic profiles.

These investigations hold the promise of expanding the therapeutic potential of this compound beyond its current applications and into new disease areas.

Rational Design of this compound Analogs with Improved Efficacy or Selectivity

The rational design of new chemical entities based on a lead compound is a cornerstone of modern drug discovery. For this compound, the goal is to develop analogs with enhanced efficacy, improved selectivity, and optimized pharmacokinetic properties.

Future strategies for the rational design of this compound analogs will involve:

Structure-based drug design (SBDD): By utilizing high-resolution crystal structures of the angiotensin receptor in complex with this compound, medicinal chemists can design new analogs with modifications that enhance binding affinity and selectivity.

Computational modeling and simulation: Molecular dynamics simulations and free energy calculations can be used to predict the binding modes and affinities of virtual this compound analogs, allowing for the prioritization of the most promising candidates for synthesis and testing.

Fragment-based drug discovery (FBDD): This approach involves identifying small molecular fragments that bind to specific pockets of the target receptor. These fragments can then be grown or linked together to create novel and potent this compound analogs.

The development of these next-generation this compound analogs will be crucial for improving therapeutic outcomes and reducing the potential for off-target effects.

Integration of this compound Research with Systems Biology Approaches

Systems biology provides a holistic framework for understanding the complex interplay of biological molecules and pathways. nih.gov Integrating this approach into this compound research will offer a deeper understanding of its effects on a systemic level.

Key applications of systems biology in this context include:

Network pharmacology: By analyzing the interaction networks of this compound's molecular targets, researchers can predict its effects on broader biological pathways and identify potential synergistic drug combinations.

Transcriptomic and proteomic profiling: High-throughput analysis of changes in gene and protein expression in response to this compound treatment can provide a comprehensive picture of its cellular effects and help to identify novel biomarkers of drug response.

Mathematical modeling: The development of mathematical models of the renin-angiotensin system can help to simulate the effects of this compound and its analogs, optimizing dosing regimens and predicting potential long-term outcomes. mdpi.com

By embracing a systems-level perspective, researchers can move beyond a single-target view of this compound's action and gain a more comprehensive understanding of its therapeutic potential.

Leveraging Artificial Intelligence and Machine Learning in this compound-Related Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, from target identification to lead optimization. nih.govnih.gov The application of these powerful computational tools will undoubtedly accelerate the development of new this compound-related therapies.

Specific applications of AI and ML in this area include:

Predictive modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new this compound analogs, such as their efficacy, toxicity, and pharmacokinetic profiles. nih.gov

De novo drug design: Generative AI models can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel this compound analogs with superior therapeutic characteristics. nih.gov

Analysis of large-scale biological data: AI can be used to analyze the vast amounts of data generated from systems biology approaches, identifying complex patterns and correlations that may not be apparent to human researchers. abbvie.com

The integration of AI and ML into the this compound research pipeline has the potential to significantly reduce the time and cost of drug development while increasing the probability of success. harvard.edu

Collaborative Research Networks and Data Sharing Initiatives in Angiotensin Receptor Biology

To fully unlock the therapeutic potential of this compound and other angiotensin receptor modulators, a collaborative and open approach to research is essential. The establishment of research networks and data-sharing initiatives will be crucial for fostering innovation and accelerating progress.

Key aspects of this collaborative effort will include:

Multidisciplinary research consortia: Bringing together experts from academia, industry, and clinical practice will facilitate the exchange of ideas and resources, leading to more comprehensive and impactful research.

Shared databases and platforms: The creation of centralized repositories for structural, pharmacological, and clinical data related to angiotensin receptor modulators will provide a valuable resource for the entire research community.

Open-source computational tools: The development and dissemination of open-source software for modeling, simulation, and data analysis will empower researchers to leverage cutting-edge computational approaches.

By working together and sharing knowledge, the scientific community can collectively advance our understanding of angiotensin receptor biology and translate these discoveries into new and improved therapies for patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.